4-(4-Chlorophenyl)-3-oxohexanenitrile
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Overview
Description
4-(4-Chlorophenyl)-3-oxohexanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a hexanenitrile backbone. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is a white solid powder with a spicy smell, a melting point of about 66-70°C, and a boiling point of 279-281°C . It is practically insoluble in water but soluble in most organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-oxohexanenitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at a temperature range of 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction time. The use of microwave-assisted synthesis has also been explored to achieve higher efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Chlorophenyl)-3-oxohexanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl cyanomethyl ketone: Shares a similar chlorophenyl group but differs in the nitrile and ketone functionalities.
4-Chlorophenyl phosphorodichloridate: Contains a chlorophenyl group and is used as a phosphorylation agent.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups and is used in the production of high-performance polymers.
Uniqueness
4-(4-Chlorophenyl)-3-oxohexanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-oxohexanenitrile |
InChI |
InChI=1S/C12H12ClNO/c1-2-11(12(15)7-8-14)9-3-5-10(13)6-4-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
YYTFKQBXIRRPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(=O)CC#N |
Origin of Product |
United States |
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